molecular formula C17H16O6 B600399 Eucomol CAS No. 17934-12-2

Eucomol

Cat. No. B600399
CAS RN: 17934-12-2
M. Wt: 316.31
InChI Key:
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Description

Eucomol is a natural product found in Eucomis bicolor . It is a type of flavonoid with the molecular formula C17H16O6 .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,7-Dihydroxychroman-4-one with anisaldehyde in acetic anhydride to yield eucomin diacetate. This is followed by the epoxidation of dibenzyleucomin and subsequent hydrogenation to produce this compound .


Molecular Structure Analysis

This compound has a molecular weight of 316.30 g/mol . Its IUPAC name is (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one . The structure of this compound includes a chromen-4-one ring attached to a methoxyphenyl group .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 316.31 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a topological polar surface area of 96.2 Ų .

Scientific Research Applications

  • Polyphenol Enrichment and Biological Activity : A study by Wang et al. (2020) focused on the adsorption and desorption characteristics of polyphenols from Eucommia ulmoides leaves. They found an efficient method for enriching polyphenols, which showed significant inhibitory effects on α-amylase and α-glucosidase activity. This suggests potential applications in enzyme inhibition (Wang et al., 2020).

  • Sedative and Hypnotic Effects : Li et al. (2013) evaluated the sedative and hypnotic effects of Eucommiol, extracted from male Eucommia flowers. Their findings indicated significant sedative and hypnotic effects in mice, suggesting potential applications in sleep disorders and related conditions (Li et al., 2013).

  • Neuroprotective Activities : Kwon et al. (2012) studied the neuroprotective activities of Eucommia ulmoides Oliv. Bark extract in preventing neuronal cell death induced by hydrogen peroxide. Their findings indicate its potential application in treating or preventing neurodegenerative diseases (Kwon et al., 2012).

  • Rubber and Plastic Duality : Wei et al. (2021) explored the potential applications of Eucommia ulmoides rubber (EUR) in various fields due to its unique characteristics as both rubber and plastic. This suggests applications in environmental, agricultural, engineering, and biomedical fields (Wei et al., 2021).

  • Health-Promoting Properties : Hussain et al. (2016) reviewed the health-promoting properties of Eucommia ulmoides, highlighting its application in traditional Chinese medicine for treating cardiovascular diseases, metabolic syndrome, and neurological diseases (Hussain et al., 2016).

  • Glucotoxicity in Diabetic Mice : Do et al. (2018) found that Eucommia ulmoides extract ameliorated renal damage in diabetic mice by inhibiting the formation of advanced glycation end-products and reducing oxidative stress. This indicates potential applications in diabetes management (Do et al., 2018).

Biochemical Analysis

Biochemical Properties

Eucomol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent cytotoxicity against KKU-M156 and HepG2 cells, with IC50 values of 7.12 and 25.76 μg/mL, respectively . This cytotoxic effect is likely mediated through its interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis. This compound may inhibit key enzymes in the cell cycle, leading to cell cycle arrest and subsequent cell death. Additionally, this compound’s interaction with proteins involved in apoptosis signaling pathways may enhance its cytotoxic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may downregulate the expression of genes involved in cell survival and proliferation while upregulating pro-apoptotic genes. Furthermore, this compound’s impact on cellular metabolism may involve the inhibition of metabolic pathways essential for cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.

properties

IUPAC Name

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSFQQNRFOVLGQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the absolute configuration of eucomol?

A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .

Q2: Are there any enantioselective synthetic routes for this compound?

A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .

Q3: What were the initial studies on the discovery and isolation of this compound?

A3: [] this compound, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .

Q4: Has the synthesis of this compound and its derivatives been explored?

A4: [, , , ] Yes, researchers have developed various synthetic routes to access this compound and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .

Q5: Are there any studies investigating the biological activities of this compound or related compounds?

A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing this compound and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .

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